molecular formula C9H6ClF3O3 B1636825 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride CAS No. 191604-91-8

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

Cat. No. B1636825
CAS RN: 191604-91-8
M. Wt: 254.59 g/mol
InChI Key: RUAKPPHFBCDTSH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (2M5TFC) is a compound of increasing interest in the scientific and industrial communities due to its unique properties and potential applications. It is a colorless, volatile, and highly reactive liquid with a distinctive odor. It is a halogenated derivative of benzoyl chloride and is used in a variety of synthetic reactions and processes. 2M5TFC has been used in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Polymer Synthesis and Modification

  • In Situ End Group Modification of Hyperbranched Polyesters : The study by Kricheldorf, Bolender, and Wollheim (1999) in the field of polymer chemistry demonstrates the use of acid chlorides, including derivatives similar to 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, for the in situ end group modification of star-shaped hyperbranched polyesters. This process allows for the control of the degree of polymerization and the modification of solubility and thermal properties through the introduction of various end groups, showcasing the compound's potential in polymer synthesis and modification (Kricheldorf, Bolender, & Wollheim, 1999).

Organic Synthesis

  • Friedel–Crafts Acylation Reactions : Ross and Xiao (2002) explored the Friedel–Crafts acylation reactions, utilizing metal triflates and ionic liquids for the catalysis of aromatic electrophilic substitution reactions. Their research highlights the efficiency of such reactions in synthesizing methoxybenzophenone derivatives, indicating the broader applicability of related acid chlorides in facilitating regioselective synthesis of aromatic compounds (Ross & Xiao, 2002).

Corrosion Inhibition

  • Inhibition Performances of Spirocyclopropane Derivatives : Chafiq et al. (2020) investigated the corrosion inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions. While the study focuses on specific spirocyclopropane derivatives, it underscores the potential of structurally related compounds, such as 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, in developing effective corrosion inhibitors for industrial applications (Chafiq et al., 2020).

Mechanism of Action

    Mode of Action

    As a benzoyl chloride derivative, “2-Methoxy-5-(trifluoromethoxy)benzoyl chloride” could potentially undergo nucleophilic substitution reactions . The chloride group (Cl) is a good leaving group, which means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond.

    Action Environment

    The action, efficacy, and stability of “2-Methoxy-5-(trifluoromethoxy)benzoyl chloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, its reactivity might be affected by the pH of its environment due to the acid-base properties of the benzoyl chloride group .

properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKPPHFBCDTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246801
Record name 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

CAS RN

191604-91-8
Record name 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191604-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-methoxy-5-trifluoromethoxybenzoic acid (0.6 g, 2.53 mmol) and dichloromethane (10 mL). Cool in an ice bath. Add dropwise oxalyl chloride (0.64 mL, 5.0 mmol) followed by dimethylformamide (1 drop). Warm to ambient temperature. After 3 hours, evaporate in vacuo and dry to give the title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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